

Unveiling the Selectivity of DS28120313: A Comparative Analysis of Cross-Reactivity Profiles

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Compound of Interest				
Compound Name:	DS28120313			
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Tokyo, Japan – December 3, 2025 – In the landscape of developing novel therapeutics for anemia of chronic disease (ACD), **DS28120313** has emerged as a potent, orally active inhibitor of hepcidin production. Originating from the optimization of a multi-kinase inhibitor, understanding its cross-reactivity profile is paramount for predicting potential off-target effects and ensuring clinical safety. This guide provides a comparative analysis of the cross-reactivity of **DS28120313** with other kinase inhibitors that modulate hepcidin signaling, supported by available experimental data and detailed methodologies.

Hepcidin, the master regulator of iron homeostasis, is a key therapeutic target in ACD. Its expression is modulated by the bone morphogenetic protein (BMP) signaling pathway, which involves several kinases, including activin receptor-like kinase 2 (ALK2) and ALK3. Small molecule inhibitors that target these kinases can effectively reduce hepcidin production. **DS28120313** was developed from a series of 4,6-disubstituted indazole derivatives, optimized from an initial multi-kinase inhibitor scaffold.[1] While specific cross-reactivity data for **DS28120313** against a broad panel of kinases is not publicly available, its origin suggests the potential for off-target kinase activity.

Comparative Kinase Inhibition Profile



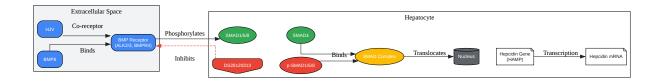
To provide a framework for understanding the potential selectivity of **DS28120313**, this guide compares the kinase inhibition profiles of two other notable inhibitors that impact hepcidin signaling: Momelotinib and LDN-193189. Momelotinib is a JAK1/JAK2 inhibitor that also inhibits ACVR1/ALK2, thereby reducing hepcidin levels.[2][3][4][5] LDN-193189 is a potent inhibitor of the BMP pathway, targeting ALK2 and ALK3.[6][7]

Target Kinase	DS28120313 IC50 (nM)	Momelotinib IC₅o (nM)	LDN-193189 IC50 (nM)
Primary Target(s)	Data not available	JAK1: 11[2][4] JAK2: 18[2][4] ACVR1 (ALK2): 6.83	ALK2: 0.8[7] ALK3: 5.3[7]
Selected Off-Targets	Data not available	JAK3: 155[2][4] TYK2: 17[2][4]	ALK1: 0.8[7] ALK6: 16.7[7]

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency. The data presented is compiled from various sources and may not be directly comparable due to different assay conditions.

Signaling Pathways and Experimental Workflows

The regulation of hepcidin production is primarily controlled by the BMP/SMAD signaling pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like **DS28120313**.

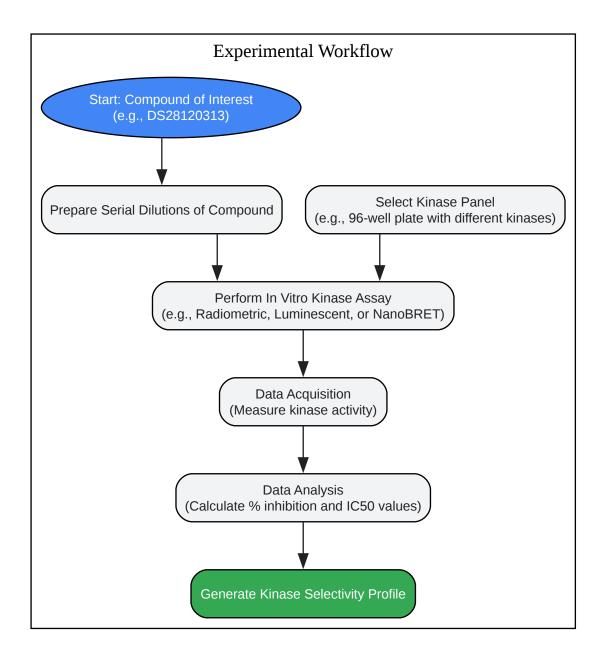




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Hepcidin Regulation via the BMP/SMAD Signaling Pathway.

The cross-reactivity of a compound is typically assessed through a series of in vitro kinase assays. The general workflow for such an analysis is depicted below.



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General Workflow for In Vitro Kinase Selectivity Profiling.



Experimental Protocols

Detailed below are representative protocols for common in vitro kinase assays used to determine inhibitor selectivity.

Radiometric Kinase Assay (Generic Protocol)

This assay measures the incorporation of a radiolabeled phosphate group from [y- 32 P]ATP or [y- 33 P]ATP onto a substrate by the kinase.

Materials:

- Purified kinase
- Kinase-specific substrate (peptide or protein)
- [y-32P]ATP or [y-33P]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)
- Test compound (e.g., DS28120313) serially diluted in DMSO
- · Phosphoric acid
- Filter paper or membrane
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
- Add the test compound at various concentrations to the reaction mixture. A DMSO control is used for baseline activity.
- Initiate the reaction by adding [y-32P]ATP or [y-33P]ATP.



- Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding phosphoric acid.
- Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled ATP.
- Measure the incorporated radioactivity on the filter paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures compound binding to a specific kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).[8][9][10][11]

Materials:

- HEK293 cells
- Plasmid encoding NanoLuc®-kinase fusion protein
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer
- Test compound (e.g., **DS28120313**) serially diluted in DMSO
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, 96-well or 384-well assay plates
- BRET-capable plate reader



Procedure:

- Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed into assay plates.
- After 24 hours, add the NanoBRET™ Tracer to the cells.
- Add the test compound at various concentrations to the cells and incubate.
- Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
- Measure the donor (460nm) and acceptor (610nm) emission signals using a BRET-capable plate reader.
- Calculate the BRET ratio and determine the IC₅₀ value from the dose-response curve, which reflects the displacement of the tracer by the test compound.

Conclusion

While direct and comprehensive cross-reactivity data for **DS28120313** is not yet publicly detailed, its origin as an optimized multi-kinase inhibitor underscores the importance of a thorough selectivity assessment. By comparing the available data for other hepcidin-modulating kinase inhibitors like Momelotinib and LDN-193189, researchers can gain a broader perspective on the potential off-target profiles within this class of compounds. The experimental protocols provided offer a standardized framework for conducting such crucial selectivity studies, which are vital for the continued development of safe and effective therapies for anemia of chronic disease. Further publication of the detailed kinase selectivity profile of **DS28120313** will be invaluable to the scientific community.

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